Cas no 2244924-46-5 (Lenvatinib Impurity 11)

Lenvatinib Impurity 11 structure
Lenvatinib Impurity 11 structure
商品名:Lenvatinib Impurity 11
CAS番号:2244924-46-5
MF:C11H11N3O2
メガワット:217.223942041397
CID:4730958

Lenvatinib Impurity 11 化学的及び物理的性質

名前と識別子

    • Lenvatinib Impurity 11
    • インチ: 1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15)
    • InChIKey: CNBYCWJBBKXMRD-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(C(N)=O)=C(OC)C=2)C(N)=CC=1

Lenvatinib Impurity 11 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D918853-0.25g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
0.25g
$255 2025-02-25
eNovation Chemicals LLC
D918853-0.25g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
0.25g
$255 2025-02-28
eNovation Chemicals LLC
D918853-1g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
1g
$580 2025-02-25
eNovation Chemicals LLC
D918853-0.1g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
0.1g
$205 2025-02-25
eNovation Chemicals LLC
D918853-0.1g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
0.1g
$205 2025-02-28
eNovation Chemicals LLC
D918853-1g
4-Amino-7-methoxyquinoline-6-carboxamide
2244924-46-5 95%
1g
$580 2025-02-28

Lenvatinib Impurity 11 関連文献

Lenvatinib Impurity 11に関する追加情報

Compound CAS No. 2244924-46-5: Lenvatinib Impurity 11

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, has revolutionized the treatment of various cancers, particularly renal cell carcinoma and thyroid cancer. As a key molecule in oncology, its purity and quality are paramount to ensure efficacy and safety. Among the impurities associated with lenvatinib, Lenvatinib Impurity 11 (CAS No. 2244924-46-5) stands out as a critical compound requiring thorough characterization and control during manufacturing processes.

The CAS No. 2244924-46-5 refers specifically to this impurity, which is a byproduct formed during the synthesis of lenvatinib. Understanding its structure, properties, and potential impact on drug performance is essential for regulatory compliance and patient safety. Recent studies have highlighted the importance of identifying and quantifying such impurities to maintain the integrity of pharmaceutical products.

Lenvatinib Impurity 11 shares structural similarities with lenvatinib but differs in specific functional groups or stereochemistry. This distinction affects its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to detect and quantify this impurity at trace levels.

Recent research has focused on optimizing synthetic pathways to minimize the formation of Lenvatinib Impurity 11. By refining reaction conditions and employing selective reagents, manufacturers can enhance the purity of lenvatinib while reducing impurity formation. These advancements underscore the importance of continuous process improvement in pharmaceutical manufacturing.

In terms of regulatory requirements, agencies such as the FDA and EMA mandate stringent controls over drug impurities to ensure patient safety. The characterization of Lenvatinib Impurity 11 involves determining its toxicological profile, which is critical for setting acceptable limits in final drug products. Recent studies have evaluated its potential genotoxicity and carcinogenicity using in vitro assays and animal models.

The identification of Lenvatinib Impurity 11 also highlights the broader challenges in maintaining drug quality throughout the lifecycle of a pharmaceutical product. As lenvatinib continues to be used in clinical settings, ongoing monitoring and quality control measures are necessary to address emerging impurities and ensure consistent therapeutic outcomes.

In conclusion, Lenvatinib Impurity 11 (CAS No. 2244924-46-5) represents a significant consideration in the development and production of lenvatinib-based therapies. By leveraging cutting-edge research and analytical methods, manufacturers can mitigate risks associated with this impurity and deliver high-quality medications to patients worldwide.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.